(2,3-Dimethoxy-5-nitrophenyl)methanamine
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Overview
Description
(2,3-Dimethoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-5-nitrophenyl)methanamine typically involves the nitration of 2,3-dimethoxybenzaldehyde followed by reductive amination. The nitration step introduces the nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylmethanamines depending on the substituents used.
Scientific Research Applications
(2,3-Dimethoxy-5-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxyphenylamine
- 2,5-Dimethoxyphenylamine
- 3,4-Dimethoxyphenylamine
Uniqueness
(2,3-Dimethoxy-5-nitrophenyl)methanamine is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2,3-dimethoxy-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-8-4-7(11(12)13)3-6(5-10)9(8)15-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
YGBAATGGCKUCGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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